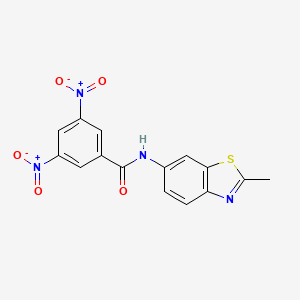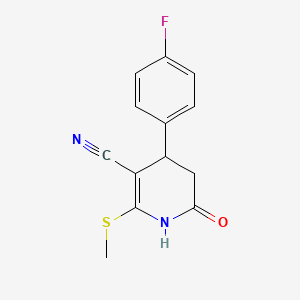
N-(2-methyl-1,3-benzothiazol-6-yl)-3,5-dinitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methyl-1,3-benzothiazol-6-yl)-3,5-dinitrobenzamide is a chemical compound with a complex structure that includes a benzothiazole ring and a dinitrobenzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-1,3-benzothiazol-6-yl)-3,5-dinitrobenzamide typically involves the reaction of 2-methyl-1,3-benzothiazole with 3,5-dinitrobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-methyl-1,3-benzothiazol-6-yl)-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Oxidation products may include various oxides and hydroxides of the original compound.
Reduction: Reduction typically yields amino derivatives of the compound.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(2-methyl-1,3-benzothiazol-6-yl)-3,5-dinitrobenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.
Industry: It may be used in the development of new materials with specific properties, such as dyes or polymers.
Mecanismo De Acción
The mechanism of action of N-(2-methyl-1,3-benzothiazol-6-yl)-3,5-dinitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The nitro groups may also play a role in the compound’s reactivity and interaction with biological molecules. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-methyl-1,3-benzothiazol-6-yl)-3-nitrobenzamide
- N-(2-methyl-1,3-benzothiazol-6-yl)-4-nitrobenzamide
- N-(2-methyl-1,3-benzothiazol-6-yl)-3-(3-nitrophenyl)prop-2-enamide
Uniqueness
N-(2-methyl-1,3-benzothiazol-6-yl)-3,5-dinitrobenzamide is unique due to the presence of two nitro groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. This distinguishes it from similar compounds that may have only one nitro group or different substituents on the benzene ring.
Propiedades
Fórmula molecular |
C15H10N4O5S |
|---|---|
Peso molecular |
358.3 g/mol |
Nombre IUPAC |
N-(2-methyl-1,3-benzothiazol-6-yl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C15H10N4O5S/c1-8-16-13-3-2-10(6-14(13)25-8)17-15(20)9-4-11(18(21)22)7-12(5-9)19(23)24/h2-7H,1H3,(H,17,20) |
Clave InChI |
DGZDRDPYCQTCLK-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B11687154.png)
![5-(3,4-dichlorophenyl)-N-(2,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11687159.png)

![4-[[3-(diethylsulfamoyl)-4-methylbenzoyl]amino]benzoic acid](/img/structure/B11687171.png)
![ethyl 4-methyl-3'-(4-nitrophenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B11687173.png)


![3-(4-Methylphenyl)-N'-[(E)-[2-(trifluoromethyl)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11687183.png)
![2-[4-(dimethylamino)phenyl]-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11687191.png)
![2-{2-[2-(benzyloxy)benzylidene]hydrazinyl}-1H-benzimidazole](/img/structure/B11687205.png)
![5-[(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]-2-chlorobenzoic acid](/img/structure/B11687214.png)
![N'-[(E)-[4-(Propan-2-YL)phenyl]methylidene]hexanehydrazide](/img/structure/B11687217.png)
![5-bromo-N'-[(3Z)-5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxybenzohydrazide](/img/structure/B11687224.png)

